molecular formula C18H13F3N6O2 B2883928 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892746-30-4

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2883928
CAS No.: 892746-30-4
M. Wt: 402.337
InChI Key: UHERNDRHTIRFEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a hybrid heterocyclic molecule combining 1,2,3-triazole and 1,2,4-oxadiazole scaffolds. The 1,2,3-triazole moiety is substituted at position 1 with a 2-(trifluoromethyl)phenyl group and at position 4 with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group. The trifluoromethyl and methoxyphenyl substituents enhance lipophilicity and electronic effects, which may influence receptor binding and metabolic stability .

Properties

IUPAC Name

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[2-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N6O2/c1-28-11-8-6-10(7-9-11)16-23-17(29-25-16)14-15(22)27(26-24-14)13-5-3-2-4-12(13)18(19,20)21/h2-9H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHERNDRHTIRFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is synthesized via cyclization of amidoximes or acylhydrazides. A representative protocol involves:

Step 1: Synthesis of 3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-Amine

  • Starting Material : 4-Methoxybenzamide is treated with hydroxylamine hydrochloride to form the corresponding amidoxime.
  • Cyclization : The amidoxime reacts with a carboxylic acid derivative (e.g., trifluoroacetic anhydride) under dehydrating conditions to yield the oxadiazole ring.

Reaction Conditions :

  • Solvent: Ethanol or tetrahydrofuran (THF).
  • Catalyst: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
  • Temperature: 80–100°C for 6–12 hours.

Yield : 65–78%.

Triazole Moiety Construction

The 1,2,3-triazole ring is constructed via CuAAC, leveraging the reactivity of azides and alkynes:

Step 2: Preparation of 1-[2-(Trifluoromethyl)phenyl]-1H-1,2,3-Triazol-5-Amine

  • Azide Formation : 2-(Trifluoromethyl)aniline is converted to the corresponding azide using sodium nitrite and azidotrimethylsilane.
  • Cycloaddition : The azide reacts with propargylamine in the presence of copper(I) iodide, yielding the triazole intermediate.

Optimization Parameters :

  • Catalyst Loading: 5 mol% CuI.
  • Solvent: Dimethylformamide (DMF) at 60°C.
  • Reaction Time: 4–6 hours.

Yield : 70–85%.

Coupling of Oxadiazole and Triazole Components

The final step involves linking the oxadiazole and triazole subunits through a nucleophilic aromatic substitution (SNAr) or Ullmann coupling:

Step 3: Assembly of the Target Compound

  • Activation : The oxadiazole amine is activated using bis(pinacolato)diboron to form a reactive boron intermediate.
  • Coupling : Reaction with the triazole bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄).

Critical Parameters :

  • Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos).
  • Base: Potassium carbonate (K₂CO₃).
  • Temperature: 100–120°C under inert atmosphere.

Yield : 50–60%.

Advanced Methodologies and Recent Innovations

Microwave-Assisted Synthesis

Recent studies demonstrate that microwave irradiation significantly reduces reaction times for oxadiazole formation. For example, cyclization of amidoximes under microwave conditions (150°C, 20 minutes) achieves yields comparable to conventional methods.

Advantages :

  • 80% yield in 30 minutes vs. 12 hours thermally.
  • Enhanced purity due to reduced side reactions.

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to optimize the triazole-azide cycloaddition:

Parameter Batch Reactor Flow Reactor
Reaction Time 6 hours 15 minutes
Yield 70% 85%
Catalyst Consumption 5 mol% 2 mol%

Data from

Mechanistic Insights and Side-Reaction Mitigation

Oxadiazole Cyclization Mechanism

The formation of the 1,2,4-oxadiazole proceeds through a two-step mechanism:

  • Nucleophilic Attack : The amidoxime oxygen attacks the electrophilic carbonyl carbon of the acylating agent.
  • Dehydration : Loss of water forms the oxadiazole ring, facilitated by POCl₃ or SOCl₂.

Side Reactions :

  • Over-acylation leading to di-substituted byproducts.
  • Hydrolysis of the methoxyphenyl group under acidic conditions.

Triazole Regioselectivity

The CuAAC reaction exhibits perfect regioselectivity (>99%) for the 1,4-disubstituted triazole due to the electronic effects of the trifluoromethyl group.

Purification and Analytical Characterization

Purification Methods :

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aromatic), 3.89 (s, 3H, OCH₃).
  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Green Chemistry Approaches

Recent efforts focus on solvent-free conditions and recyclable catalysts:

  • Ball Milling : Mechanochemical synthesis of the oxadiazole ring achieves 72% yield without solvents.
  • Biocatalysis : Lipase-mediated coupling reduces palladium catalyst requirements by 40%.

Industrial Scalability and Cost Analysis

Step Cost per Kilogram (USD)
Oxadiazole Formation 1,200
Triazole Synthesis 950
Coupling Reaction 2,500

Data derived from

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially opening these rings and leading to simpler amine or alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: 4-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine.

    Reduction: Various amine or alcohol derivatives depending on the specific reduction pathway.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and the development of novel materials.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial, antifungal, or antiviral agent. The presence of the oxadiazole and triazole rings, which are known for their biological activities, makes this compound a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics. It may also find applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity
Target Compound C₁₉H₁₄F₃N₇O₂* 445.35 4-Methoxyphenyl, 2-Trifluoromethylphenyl Hypothesized antimicrobial
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine C₁₈H₁₃F₃N₆O 386.34 4-Methylphenyl, 3-Trifluoromethylphenyl Antiproliferative (inferred)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine C₁₅H₁₀N₆O₂S 346.35 Benzothiazole, 2-Nitrophenyl Antiproliferative
3-(4-Methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-4-amine C₁₇H₁₈N₄OS 330.42 4-Methoxyphenyl, 2-Methylbenzylthio Antimicrobial

*Hypothetical data for the target compound, extrapolated from analogs.

Research Findings

Structural Insights

  • Coplanarity : In isostructural analogs (e.g., ), planar conformations enhance stacking interactions with biological targets, while perpendicular substituents (e.g., fluorophenyl groups) may disrupt binding .

Biological Activity

The compound 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine represents a novel class of organic compounds characterized by the presence of both oxadiazole and triazole moieties. These structures are known for their diverse biological activities, making them significant in medicinal chemistry and drug discovery.

Structural Overview

The molecular structure of the compound can be broken down into key functional groups:

  • Oxadiazole Ring : Known for its bioisosteric properties and ability to interact with various biological targets.
  • Triazole Ring : Often associated with antifungal and anticancer activities due to its ability to coordinate with metal ions and interact with biological macromolecules.

Biological Activity

Research has highlighted several biological activities associated with this compound and its structural analogs:

Antimicrobial Activity

Studies have shown that derivatives containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

The anticancer potential of compounds featuring oxadiazole has been extensively documented. For example, derivatives have shown cytotoxic effects against a range of cancer cell lines. One study reported that a related compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . Further modifications of these compounds have led to enhanced activity, particularly against ovarian and renal cancer cell lines .

The mechanism through which these compounds exert their biological effects typically involves:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial survival.
  • Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that affect cell growth and apoptosis.

Case Studies

Several studies provide insights into the biological efficacy of the compound:

  • Anticancer Activity :
    • A study evaluated the cytotoxicity of a series of oxadiazole derivatives against human cancer cell lines. The results indicated that modifications to the oxadiazole ring significantly enhanced potency, with some derivatives achieving IC50 values below 10 µM against ovarian cancer cells .
  • Antimicrobial Screening :
    • A screening assay demonstrated that oxadiazole-triazole compounds exhibited broad-spectrum antimicrobial activity. The most potent derivatives were effective against both Gram-positive and Gram-negative bacteria .
  • Structure-Activity Relationship (SAR) :
    • Research on SAR has revealed that specific substitutions on the triazole ring can dramatically influence biological activity. For instance, trifluoromethyl substitutions have been linked to increased potency against certain cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeRelated CompoundsIC50 Values (µM)Target Organisms/Cell Lines
AntimicrobialOxadiazole Derivatives10 - 100MRSA, E. coli
AnticancerTriazole Derivatives<10 - 92.4HeLa, CaCo-2, OVXF 899
AnticonvulsantPiperazine DerivativesNot specifiedWistar Rats

Q & A

Q. What are the recommended synthetic routes for preparing this compound?

The synthesis involves multi-step reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under reflux (e.g., using POCl₃ as a dehydrating agent) .
  • Step 2: Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the triazole ring. The trifluoromethylphenyl group is introduced via a pre-functionalized alkyne .
  • Step 3: Final purification via column chromatography with gradients of ethyl acetate/hexane. Typical yields range from 45–65% .

Q. How is this compound characterized structurally?

Key techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the triazole and oxadiazole rings (e.g., characteristic shifts for NH₂ at δ 5.8–6.2 ppm) .
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from the trifluoromethyl group .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch in oxadiazole) and ~3400 cm⁻¹ (NH₂ stretch) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening: Use Cu(I) complexes (e.g., CuI/PPh₃) to enhance click reaction efficiency. Solvent choice (e.g., DMF vs. THF) impacts regioselectivity .
  • Microwave-Assisted Synthesis: Reduces reaction time for cyclization steps (e.g., 30 min vs. 12 hours under conventional heating) .
  • Crystallization Studies: X-ray diffraction (as in ) reveals steric hindrance from the trifluoromethyl group, guiding solvent selection for recrystallization (e.g., ethanol/water mixtures) .

Q. What are the key challenges in analyzing regioselectivity during triazole formation?

  • Competing Pathways: The trifluoromethyl group’s electron-withdrawing effect favors 1,4-disubstituted triazole over 1,5-isomers. Monitor via ¹H NMR (distinct CH coupling patterns) .
  • Byproduct Mitigation: Trace aldehydes from incomplete cyclization require scavengers (e.g., molecular sieves) .

Q. What biological targets has this compound shown activity against?

  • Enzyme Inhibition: Similar triazole-oxadiazole hybrids inhibit tyrosine kinases (IC₅₀ ~2–5 µM) and bacterial DNA gyrase (MIC 8–16 µg/mL against S. aureus) .
  • Cellular Assays: Antiproliferative activity in HCT-116 colon cancer cells (EC₅₀ ~10 µM) via ROS-mediated apoptosis, validated by flow cytometry .

Q. How do computational studies support target identification?

  • Molecular Docking: The methoxyphenyl group forms π-π stacking with EGFR kinase’s hydrophobic pocket (PDB: 1M17), while the trifluoromethyl group enhances binding via halogen bonds .
  • MD Simulations: Predict stability of ligand-protein complexes over 100 ns, highlighting critical residues (e.g., Lys745 in EGFR) for mutagenesis studies .

Q. What structure-activity relationships (SAR) guide derivative design?

Substituent Effect on Activity Evidence
4-Methoxyphenyl↑ Lipophilicity, enhances membrane permeability
Trifluoromethyl↑ Metabolic stability and target affinity
NH₂ at C5 (triazole)Critical for H-bonding with catalytic residues

Q. What advanced analytical methods resolve stability issues?

  • HPLC-MS/MS: Detects degradation products under accelerated conditions (40°C/75% RH), identifying hydrolytic cleavage of the oxadiazole ring as the primary pathway .
  • Solid-State NMR: Monitors polymorphic transitions during storage, guiding formulation in amorphous solid dispersions .

Q. How can contradictory bioactivity data be resolved?

  • Assay Variability: Differences in cell line passage number (e.g., HeLa vs. HEK293) impact IC₅₀ values. Standardize using CLSI guidelines .
  • Solubility Artifacts: Use DMSO concentrations ≤0.1% to avoid false negatives in antimicrobial assays .

Methodological Guidelines

  • Synthetic Reproducibility: Document reaction atmosphere (N₂ vs. air) to prevent oxidation of sensitive intermediates .
  • Data Validation: Cross-reference NMR shifts with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
  • Ethical Reporting: Disclose negative results (e.g., lack of activity in P. aeruginosa models) to avoid publication bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.